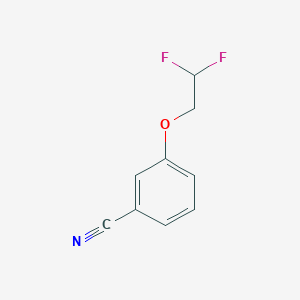

3-(2,2-Difluoroethoxy)benzonitrile

描述

属性

IUPAC Name |

3-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANXRCVISSQKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Fluorinated Organic Molecules in Advanced Scientific Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological sciences. The distinct physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart unique characteristics to parent molecules. In advanced synthetic research, fluorinated compounds are pivotal in creating novel materials with enhanced thermal and oxidative stability.

In the realm of chemical biology and medicinal chemistry, the introduction of fluorine can significantly modulate a molecule's biological activity. Fluorine substitution can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. acs.org

The Versatile Benzonitrile Scaffold in Organic Synthesis

The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile (-C≡N) group, is a fundamental building block in organic chemistry. researchgate.net It serves as a versatile synthon, or synthetic equivalent, for a wide array of functional groups. The nitrile group can be readily transformed into amines, amides, carboxylic acids, and tetrazoles, making benzonitrile derivatives valuable intermediates in the synthesis of complex organic molecules. thermofisher.com

Benzonitrile and its derivatives are integral to the production of pharmaceuticals, dyes, agrochemicals, and materials for liquid crystals. matrixscientific.comgoogle.com The nitrile moiety itself can participate in crucial biological interactions, such as hydrogen bonding, which is a key consideration in drug design. researchgate.net The synthetic accessibility and the diverse reactivity of the benzonitrile scaffold have solidified its position as a staple in the synthetic chemist's toolbox.

Unveiling the Structural and Research Significance of 3 2,2 Difluoroethoxy Benzonitrile

Retrosynthetic Approaches to the Difluoroethoxybenzonitrile Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the analysis identifies key bonds that can be disconnected to reveal plausible synthetic pathways.

Two primary retrosynthetic disconnections are considered for the this compound core:

C-O Ether Bond Disconnection: This is the most common and intuitive approach. The ether linkage is disconnected to yield two primary synthons: a 3-cyanophenol (B46033) precursor and a 2,2-difluoroethyl group equivalent. This strategy simplifies the synthesis to a problem of forming an ether bond, a well-established transformation in organic chemistry.

C-CN Bond Disconnection: An alternative strategy involves disconnecting the nitrile group from the aromatic ring. This leads to a 3-(2,2-difluoroethoxy)phenyl precursor, likely a halide (bromide or iodide), which can then be converted to the nitrile. This approach is useful if the corresponding halogenated starting material is more accessible or if the conditions for ether formation are incompatible with the nitrile group.

These retrosynthetic strategies provide a logical framework for developing the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes to this compound

Building upon the retrosynthetic analysis, several direct methods have been established for the synthesis of this compound. These routes primarily involve either forming the ether linkage on a pre-existing benzonitrile or introducing the nitrile group onto a difluoroethoxy-substituted benzene ring.

Etherification Reactions Involving Difluoroethoxy Precursors

The most direct synthesis involves the etherification of 3-hydroxybenzonitrile (also known as 3-cyanophenol). This method leverages the nucleophilicity of the phenoxide ion, generated by treating 3-hydroxybenzonitrile with a base, which then reacts with a suitable difluoroethoxy electrophile.

One prominent method is a variation of the Williamson ether synthesis. In this approach, 3-hydroxybenzonitrile is deprotonated with a base like potassium carbonate or sodium hydride and then reacted with a 2,2-difluoroethyl derivative bearing a good leaving group, such as 2,2-difluoroethyl tosylate or triflate.

Another powerful technique involves the in-situ generation of difluorocarbene (:CF₂), which then reacts with the phenoxide. This falls under the broader category of difluoromethylation, which will be discussed in more detail in section 2.3.1.

Functionalization of Benzonitrile Derivatives

This approach starts with a benzonitrile derivative that is already substituted at the 3-position and then chemically elaborates it to install the 2,2-difluoroethoxy group. However, a more common strategy that falls under this category is the introduction of the cyano group in the final step. For instance, a precursor such as 1-bromo-3-(2,2-difluoroethoxy)benzene (B1439332) can undergo a cyanation reaction. A common method for this transformation is the Rosenmund-von Braun reaction, which uses a copper(I) cyanide salt (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures. prepchem.com

| Precursor | Reagent | Conditions | Product | Reference |

| 3-Bromo-2,5-difluoro-α-methylbenzyl alcohol | CuCN | DMF, reflux, 7h | 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile | prepchem.com |

| 1-Bromo-3-(2,2-difluoroethoxy)benzene | CuCN | DMF, heat | This compound | (Hypothetical based on prepchem.com) |

Strategies for Introducing the 2,2-Difluoroethoxy Moiety onto Aromatic Systems

The introduction of the 2,2-difluoroethoxy group onto aromatic rings is a key transformation in the synthesis of many modern pharmaceuticals and agrochemicals. The unique electronic properties of this group can enhance metabolic stability and binding affinity.

Utilizing Difluorocarbene Precursors for Difluoromethyl Ether Formation

A highly effective method for forming the Ar-O-CF₂H bond involves the reaction of a phenol with difluorocarbene (:CF₂). Difluorocarbene is a reactive intermediate that can be generated from various stable precursors. cas.cnacs.org The general mechanism involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile and attacks the electrophilic difluorocarbene. nih.gov

Several reagents have been developed to generate difluorocarbene under conditions suitable for this transformation:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a cost-effective reagent that generates difluorocarbene upon heating, typically in a polar aprotic solvent. cas.cn The reaction requires high temperatures, which can be a limitation for sensitive substrates. cas.cn

Difluoromethyltriflate (HCF₂OTf): This liquid reagent reacts with phenols in the presence of a base like potassium hydroxide (B78521) to form difluoromethyl ethers under mild conditions. nih.gov Mechanistic studies have shown that this reaction proceeds through the formation of difluorocarbene, not by nucleophilic displacement of the triflate group. nih.gov

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This versatile reagent can generate difluorocarbene under various activation conditions, making it applicable to a wide range of substrates. acs.org

| Difluorocarbene Precursor | Description | Advantages | Disadvantages | Reference |

| Sodium Chlorodifluoroacetate | Solid reagent, generates :CF₂ via decarboxylation. | Cost-effective, commercially available. | Requires high temperatures, potential for side reactions. | cas.cn |

| Difluoromethyltriflate (HCF₂OTf) | Liquid reagent, non-ozone-depleting. | Mild reaction conditions, rapid reactions. | Can be moisture-sensitive. | nih.gov |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Versatile silane-based reagent. | Can be activated under various conditions, enabling broad substrate scope. | Higher cost compared to simpler precursors. | acs.org |

Nucleophilic Substitution Reactions with Fluorinated Reagents

Nucleophilic substitution provides a classical and direct route to aryl ethers. organic-chemistry.org In the context of synthesizing this compound, this typically involves the reaction of a nucleophilic phenoxide with an electrophilic fluorinated reagent.

The most common application of this strategy is the Williamson ether synthesis, as mentioned in section 2.2.1. The key components are:

The Nucleophile: 3-cyanophenol is treated with a suitable base (e.g., K₂CO₃, NaH) to generate the more nucleophilic 3-cyanophenoxide.

The Electrophile: A 2,2-difluoroethyl group equipped with a good leaving group is required. Common examples include 2,2-difluoroethyl tosylate, 2,2-difluoroethyl mesylate, or 2,2-difluoroethyl bromide.

The reaction involves the Sₙ2 attack of the phenoxide on the carbon atom bearing the leaving group, resulting in the formation of the desired ether and a salt byproduct. The efficiency of the reaction depends on the solvent, temperature, and the nature of the leaving group.

Another type of nucleophilic substitution is Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway involves a nucleophile attacking an electron-poor aromatic ring that is substituted with a good leaving group (like fluorine or chlorine). nih.govmasterorganicchemistry.com For the synthesis of the target compound, this would theoretically involve reacting a difluoroethoxide nucleophile with a 3-halobenzonitrile that is activated by other electron-withdrawing groups. However, this route is less common for this specific transformation due to the challenges in preparing and handling the difluoroethoxide nucleophile.

Synthesis of Structural Analogues and Derivatives of this compound

The generation of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at three key positions: the aromatic ring, the nitrile group, and the difluoroethoxy chain.

The aromatic ring of this compound can be functionalized through electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the meta-directing nitrile group (-CN) and the ortho, para-directing difluoroethoxy group (-OCHF₂). Both groups are electron-withdrawing, which deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution:

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. oneonta.edu The primary products would likely be 4-nitro- and 6-nitro-3-(2,2-difluoroethoxy)benzonitrile.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would introduce a halogen atom. researchgate.net The expected products would be 4-bromo- and 6-bromo-3-(2,2-difluoroethoxy)benzonitrile.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, likely at the 4- and 6-positions. oneonta.edu

Friedel-Crafts Reactions: Alkylation and acylation are generally difficult on strongly deactivated rings and may not proceed efficiently. oneonta.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(2,2-difluoroethoxy)benzonitrile and 6-Nitro-3-(2,2-difluoroethoxy)benzonitrile | oneonta.edu |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(2,2-difluoroethoxy)benzonitrile and 6-Bromo-3-(2,2-difluoroethoxy)benzonitrile | researchgate.net |

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups, particularly those positioned ortho or para to a leaving group. masterorganicchemistry.com To achieve SNA_r on this system, a good leaving group (e.g., a halogen) must be present on the ring. For instance, if starting with a precursor like 3-(2,2-difluoroethoxy)-4-fluorobenzonitrile, the fluorine atom could be displaced by various nucleophiles. The strong electron-withdrawing effect of the para-cyano group and the ortho-difluoroethoxy group would activate the C-F bond towards nucleophilic attack. nih.govbeilstein-journals.orgnih.gov

The nitrile group is a versatile functional group that can be converted into several other functionalities, providing access to a wide range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. This would yield 3-(2,2-difluoroethoxy)benzoic acid. Given the potential for steric hindrance, harsh conditions may be required. mdpi-res.com

Reduction: The nitrile can be reduced to a primary amine, 3-(2,2-difluoroethoxy)benzylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.gov

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, benzonitrile oxides can undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. acs.orgmdpi.comresearchgate.net While this requires prior conversion of the nitrile to a nitrile oxide, it opens a pathway to complex heterocyclic analogues.

Table 2: Key Transformations of the Nitrile Group

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-(2,2-Difluoroethoxy)benzoic acid | mdpi-res.com |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | [3-(2,2-Difluoroethoxy)phenyl]methanamine | nih.gov |

Synthesizing analogues with different fluoroalkoxy chains typically involves starting with the appropriately substituted phenol and introducing the desired fluoroalkyl group, rather than modifying the existing chain. For example, to create analogues with longer or more complex fluoroalkoxy chains, one would start with 3-hydroxybenzonitrile and react it with the corresponding fluoroalkyl halide or triflate.

Catalytic Systems and Reaction Conditions in Difluoroethoxybenzonitrile Synthesis

The synthesis of this compound itself can be achieved through various catalytic methods. The choice of catalyst is crucial for achieving high yields and selectivity.

Transition metal catalysis, particularly with palladium and copper, offers powerful methods for forming the key C-O and C-CN bonds.

Palladium-Catalyzed Reactions: A common strategy involves the cross-coupling of a pre-functionalized aromatic ring. For example, 3-bromobenzonitrile (B1265711) can be coupled with 2,2-difluoroethanol (B47519) in the presence of a palladium catalyst and a suitable base to form the ether linkage. Alternatively, a more convergent approach involves the palladium-catalyzed cyanation of a 1-bromo-3-(2,2-difluoroethoxy)benzene precursor. nih.gov This latter approach is often preferred due to the high toxicity of many cyanide sources. Modern palladium catalysts and ligands have been developed to improve the efficiency and functional group tolerance of these reactions. rwth-aachen.de

Copper-Catalyzed Reactions: Copper catalysts are also widely used, particularly for C-O and C-CN bond formation. The Rosenmund-von Braun reaction, a classic method for converting aryl halides to nitriles, traditionally uses stoichiometric copper(I) cyanide. nih.gov More contemporary methods utilize catalytic amounts of copper. Copper-catalyzed etherification of 3-cyanophenol with a difluoroethylating agent is another viable route.

Table 3: Plausible Transition Metal-Catalyzed Syntheses of this compound

| Starting Materials | Catalytic System | Reaction Type | Reference |

|---|---|---|---|

| 3-Bromobenzonitrile and 2,2-Difluoroethanol | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base | Buchwald-Hartwig Etherification | nih.gov |

| 1-Bromo-3-(2,2-difluoroethoxy)benzene and a Cyanide Source (e.g., Zn(CN)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium-Catalyzed Cyanation | nih.gov |

| 3-Iodobenzonitrile and 2,2-Difluoroethanol | Copper catalyst (e.g., CuI), Ligand, Base | Ullmann Condensation |

Growing interest in sustainable chemistry has driven the development of metal-free and organocatalytic synthetic methods.

Nucleophilic Aromatic Substitution (SNA_r): The synthesis can be achieved via the reaction of 3-cyanophenol with a suitable difluoroethylating agent, such as 2,2-difluoroethyl triflate or halide, in the presence of a base. This reaction proceeds without a metal catalyst. nih.govresearchgate.net

Diaryliodonium Salts: A metal-free approach for forming the ether linkage involves the use of diaryliodonium salts. 3-Cyanophenol can be arylated with a diaryliodonium salt bearing the 2,2-difluoroethoxy group. These reactions often proceed under mild conditions. organic-chemistry.org

Organophotocatalysis: Recent advances in photoredox catalysis have enabled a range of transformations under mild, metal-free conditions. While specific applications to difluoroethoxylation of benzonitriles are still emerging, organophotocatalysis represents a promising future direction for the synthesis of such compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2,2-difluoroethoxy group. The aromatic region would likely show a complex pattern of four protons on the benzene ring. Based on the substitution pattern, we would anticipate signals for H-2, H-4, H-5, and H-6. The electron-withdrawing nature of the nitrile group and the ether linkage will influence their chemical shifts.

The ethoxy group protons will present as two distinct signals. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a triplet, coupled to the adjacent difluoromethyl proton. The difluoromethyl proton (-CHF₂) will manifest as a triplet of triplets, due to coupling with the two adjacent methylene protons and the two fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 7.20 - 7.60 | Multiplet | |

| -OCH₂- | 4.35 | Triplet | ~ 4.0 |

| -CHF₂ | 6.15 | Triplet of Triplets | ~ 55.0 (¹JHF), ~ 4.0 (³JHH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts of the aromatic carbons are influenced by the nitrile and difluoroethoxy substituents. The carbon of the nitrile group (C≡N) is expected at the lower field end of the spectrum. The carbon atom attached to the ether oxygen (C-3) will be shifted downfield, while the carbon attached to the nitrile group (C-1) will also be significantly deshielded. The difluoromethyl carbon (-CHF₂) will show a characteristic triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | ~ 118 |

| C1 | ~ 114 |

| C2 | ~ 119 |

| C3 | ~ 158 |

| C4 | ~ 125 |

| C5 | ~ 131 |

| C6 | ~ 120 |

| -OCH₂- | ~ 68 |

| -CHF₂ | ~ 115 (triplet, ¹JCF ≈ 240 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroethoxy Signatures

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. The spectrum of this compound is expected to show a single primary signal for the two equivalent fluorine atoms of the difluoroethoxy group. This signal will be split into a doublet of triplets due to coupling with the geminal proton (-CHF₂) and the vicinal methylene protons (-OCH₂-). The large coupling constant associated with the geminal H-F interaction is a characteristic feature.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CF₂H | -125 to -135 | Doublet of Triplets | ~ 55.0 (²JFH), ~ 15.0 (³JFH) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, and between the -OCH₂- and -CHF₂ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would correlate with their attached aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between non-bonded protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Nitrile Group

The nitrile (C≡N) group in this compound is a strong chromophore in both IR and Raman spectroscopy, exhibiting a characteristic stretching vibration.

Infrared (IR) Spectroscopy: The C≡N stretching vibration in aromatic nitriles typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com The presence of the electron-withdrawing difluoroethoxy group might cause a slight shift in this frequency.

Raman Spectroscopy: The C≡N stretch is also a strong and sharp band in the Raman spectrum, often found in a similar region to the IR absorption. researchgate.netias.ac.in Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to the IR spectrum.

Other expected characteristic vibrational modes would include C-H stretching of the aromatic ring and the ethoxy group, C-O-C stretching of the ether linkage, and C-F stretching vibrations of the difluoromethyl group.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Stretch | 1250 - 1050 | Strong |

| C-F Stretch | 1150 - 1000 | Strong |

Spectral Fingerprints of the Difluoroethoxy Moiety

The 2,2-difluoroethoxy group (–O–CH₂–CHF₂) attached to the benzonitrile ring is expected to exhibit characteristic signals in both ¹H and ¹³C NMR spectroscopy. These signals are crucial for the structural confirmation of the molecule.

¹H NMR Spectroscopy: The proton environment of the difluoroethoxy moiety would present a complex but predictable pattern. The methylene protons (–O–CH₂–) adjacent to the oxygen atom are anticipated to appear as a triplet of doublets. Their chemical shift would be influenced by the deshielding effect of the adjacent oxygen and the coupling to the protons of the difluoromethylene group. The single proton on the terminal carbon (–CHF₂) is expected to resonate as a triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms. This proton signal would be significantly shifted downfield due to the strong deshielding effect of the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon atoms of the difluoroethoxy group will also have distinct chemical shifts. The carbon of the methylene group (–O–CH₂–) will be coupled to the two attached protons. The terminal carbon atom (–CHF₂) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to the one-bond carbon-fluorine coupling (¹J-CF).

Predicted NMR Data for the Difluoroethoxy Moiety

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|---|

| -O-CH₂-CHF₂ | -CH₂- | ~4.3 | ~68 | Triplet of Doublets (¹H) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and formula of a compound, as well as for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₇F₂NO), the predicted exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Predicted HRMS Data

| Compound | Molecular Formula | Predicted Exact Mass [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the benzonitrile moiety and the difluoroethoxy group. Further fragmentation could involve the loss of small neutral molecules like HCN from the benzonitrile ring or the breakdown of the difluoroethoxy side chain. The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the molecule. Computational tools can assist in predicting these fragmentation pathways. nih.gov

Predicted Key Fragmentation Pathways

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 184.0574 | 103.0422 | Loss of the difluoroethoxy group (•OCH₂CHF₂) |

| 184.0574 | 120.0380 | Cleavage within the ether side chain |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzonitrile chromophore. Benzonitrile itself exhibits characteristic absorption bands in the ultraviolet region corresponding to π → π* transitions of the aromatic ring. nist.govshimadzu.com The presence of the 3-(2,2-difluoroethoxy) substituent is expected to cause a slight shift in the absorption maxima. Ether linkages generally cause a small bathochromic (red) shift. researchgate.netutoronto.ca The spectrum is typically recorded in a solvent such as ethanol (B145695) or cyclohexane.

Predicted UV-Vis Absorption Data

| Compound | Predicted λmax (nm) | Transition Type |

|---|---|---|

| This compound | ~230-240 | π → π* |

X-ray Crystallography and Diffraction Studies for Solid-State Molecular Architecture

As of now, there are no publicly available single-crystal X-ray diffraction studies for this compound. If such a study were to be conducted, it would provide definitive information about the molecule's three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and the conformation of the difluoroethoxy side chain relative to the plane of the benzene ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. Studies on other benzonitrile derivatives have revealed detailed insights into their molecular and supramolecular structures. aps.orgresearchgate.netbeilstein-journals.org

Computational and Theoretical Investigations of 3 2,2 Difluoroethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of molecules at the atomic level. These methods are used to predict molecular geometries, electronic distributions, and other key characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules. By approximating the electron density, DFT can accurately predict molecular structures and electronic parameters. For molecules like 3-(2,2-difluoroethoxy)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze electronic interactions. mdpi.com

Table 1: Representative Calculated Ground State Properties for Benzonitrile (B105546) Derivatives (Illustrative) Note: This table presents typical data for related compounds, calculated using DFT methods, to illustrate the expected parameters. Specific values for this compound would require dedicated computational studies.

| Property | Benzonitrile (Reference) | Expected Trend for this compound |

| Dipole Moment (Debye) | ~4.2 D | Increased due to the electronegative -OCHF₂ group |

| C-CN Bond Length (Å) | ~1.45 Å | Minor changes expected |

| C-O Bond Length (Å) | N/A | ~1.36 Å |

| C-F Bond Length (Å) | N/A | ~1.35 Å |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio (from first principles) methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2), are computationally more intensive than DFT but rely on fewer approximations, making them suitable for benchmarking results. Ab initio calculations have been used to affirm C-H bond shrinkages in molecules containing a difluoroethoxy group, a subtle effect resulting from the strong electronegativity of nearby fluorine atoms. osti.gov Such high-accuracy calculations are invaluable for validating the results from more routine DFT studies and for providing precise geometric and energetic data, especially when studying weak intramolecular interactions that can influence the molecule's conformational preferences.

Molecular Modeling and Dynamics Simulations

While quantum calculations typically focus on static, single-molecule systems, molecular modeling and dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the movements and interactions of atoms and molecules over time, offering insights into conformational flexibility, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to explore the rotational freedom around the C-O bonds of the ethoxy bridge and to understand how the molecule interacts with itself in condensed phases or with solvent molecules. Simulations on related compounds, such as neat benzonitrile, have provided direct evidence of local antiparallel configurations driven by interactions between the nitrile group and hydrogen atoms on adjacent molecules. Introducing the difluoroethoxy group would modify these interactions due to both steric hindrance and altered electrostatic potential, likely influencing the local structure and bulk properties of the liquid.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the most available orbital for donating electrons (nucleophilic character), while the LUMO is the most available orbital for accepting electrons (electrophilic character). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Note: These values are illustrative, based on DFT calculations for related aromatic compounds. The presence of the -CN and -OCHF₂ groups is expected to lower the orbital energies compared to benzene (B151609).

| Compound (Reference) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 1.15 | 7.90 |

| Benzonitrile | -7.20 | -0.60 | 6.60 |

| This compound (Predicted Trend) | Lowered | Lowered | Modified |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can predict the most likely mechanism for a given transformation. Transition state analysis provides the activation energy barrier, which is the energetic hurdle a reaction must overcome.

Theoretical Studies on Fluorine's Electronic Effects on Aromatic Systems

The influence of fluorine on aromatic systems is a well-studied area of theoretical chemistry. Fluorine exerts two primary electronic effects: a strong inductive-withdrawing effect (-I) and a weaker resonance-donating effect (+R).

The inductive effect stems from fluorine's extreme electronegativity, which polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring. In the 2,2-difluoroethoxy group, the presence of two fluorine atoms on the same carbon atom significantly amplifies this electron withdrawal. This effect generally deactivates the aromatic ring towards electrophilic attack and stabilizes anionic intermediates.

The resonance effect involves the donation of a lone pair of electrons from fluorine into the aromatic pi (π) system. While present, this effect is much weaker for fluorine than for other halogens and is often overshadowed by the powerful inductive effect. Computational studies have shown that fluorination lowers the energy of molecular orbitals and can impact the aromaticity of the ring system. mdpi.com In the case of the 3-(2,2-difluoroethoxy) substituent, the electronic effects are primarily transmitted through the ether oxygen and the sigma framework, with the inductive pull of the two fluorine atoms being the dominant factor influencing the electronic landscape of the benzonitrile ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to predict its potential activities and guide further research. This involves the calculation of various theoretical molecular descriptors that numerically represent the compound's structural and physicochemical properties. These descriptors can then be used to build predictive models based on the activities of structurally related compounds.

The development of a robust QSAR model for this compound would hinge on the careful selection of theoretical descriptors that capture the essence of its molecular structure. These descriptors are broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

Constitutional descriptors , also known as 0D descriptors, are the most straightforward to calculate and describe the basic molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.

Topological descriptors , or 2D descriptors, reflect the connectivity of atoms within the molecule, essentially describing its two-dimensional structure. These indices can quantify aspects like molecular size, shape, and branching. For this compound, with its combination of a benzene ring, a nitrile group, and a difluoroethoxy side chain, topological descriptors would be crucial in differentiating it from other benzonitrile derivatives.

Geometrical descriptors , or 3D descriptors, take into account the three-dimensional arrangement of the atoms in space. These are derived from the optimized 3D coordinates of the molecule and can include parameters like molecular volume, surface area, and shape indices. Given the flexible ethoxy linker, different conformations of this compound could be explored, and their 3D descriptors calculated to understand how molecular shape influences potential biological interactions.

Electronic descriptors are of particular importance for understanding the reactivity and interaction potential of a molecule. These are often derived from quantum chemical calculations and can include properties like dipole moment, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO). The highly electronegative fluorine atoms and the polar nitrile group in this compound significantly influence its electronic properties, making these descriptors critical for any QSAR model. For instance, the electron-withdrawing nature of these groups can affect the molecule's ability to participate in hydrogen bonding or other electrostatic interactions with a biological target.

To illustrate the types of theoretical descriptors that would be pertinent to a QSAR study of this compound, a selection of calculated descriptors is presented in the table below. These values provide a quantitative basis for comparing this compound to others in a dataset for the development of a predictive QSAR model.

| Descriptor Class | Descriptor Name | Calculated Value for this compound | Significance in QSAR Modeling |

| Constitutional | Molecular Weight | 183.15 g/mol | Relates to the overall size of the molecule. |

| Number of H-Bond Acceptors | 3 | Indicates the potential for forming hydrogen bonds with a biological target. | |

| Number of Rotatable Bonds | 3 | Describes the conformational flexibility of the molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | 33.01 Ų | Correlates with passive molecular transport through membranes. |

| Zagreb Index | 68 | A measure of molecular branching. | |

| Geometrical | Molecular Volume | 150.3 ų | Represents the space occupied by the molecule, relevant for steric interactions. |

| Electronic | Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing solubility and binding. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

In a typical QSAR workflow, a dataset of compounds with known biological activities would be compiled. For each compound, a comprehensive set of theoretical descriptors, like those in the table, would be calculated. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would then be employed to build a model that correlates a subset of these descriptors with the observed activity. The predictive power of the resulting model would be rigorously validated before it could be used to estimate the activity of new or untested compounds like this compound. Such models are invaluable in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Chemical Reactivity and Mechanistic Studies of 3 2,2 Difluoroethoxy Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that participates in a variety of organic reactions. Its strong triple bond and the polarity between the carbon and nitrogen atoms are central to its reactivity.

The nitrile group of 3-(2,2-difluoroethoxy)benzonitrile can be hydrolyzed under acidic or basic conditions to yield 3-(2,2-difluoroethoxy)benzoic acid. uni.lu This reaction typically proceeds through an intermediate amide, 3-(2,2-difluoroethoxy)benzamide, which can sometimes be isolated under milder reaction conditions. The process involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis.

The direct conversion to the amide, or amidation, can also be achieved. For instance, reaction with hydrogen peroxide in a basic medium is a common method for converting nitriles to primary amides. The reactivity of the nitrile towards hydrolysis and amidation is influenced by the electronic effects of the substituents on the aromatic ring.

Interactive Table: Hydrolysis of this compound

| Reagent(s) | Product | Description |

| H₃O⁺ / Heat | 3-(2,2-Difluoroethoxy)benzoic acid | Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. |

| NaOH, H₂O / Heat | Sodium 3-(2,2-difluoroethoxy)benzoate | Base-catalyzed hydrolysis of the nitrile group to a carboxylate salt. |

| H₂O₂, NaOH | 3-(2,2-Difluoroethoxy)benzamide | Partial hydrolysis to the corresponding primary amide. |

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.edumdpi.com A prominent example is the synthesis of tetrazoles, which have significant applications in medicinal chemistry. The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a catalyst, leads to the formation of 5-(3-(2,2-difluoroethoxy)phenyl)-1H-tetrazole. nih.gov

These reactions are often catalyzed by transition metal complexes or promoted by Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide. nih.gov The mechanism involves the concerted or stepwise addition of the 1,3-dipolar azide to the carbon-nitrogen triple bond of the nitrile. nih.gov Other 1,3-dipoles, such as nitrile oxides and azomethine ylides, can also participate in [3+2] cycloadditions with nitriles to form different heterocyclic systems. mdpi.comnih.gov

The nitrile group is readily reduced to a primary amine, providing a synthetic route to (3-(2,2-difluoroethoxy)phenyl)methanamine. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation over transition metal catalysts like palladium, platinum, or nickel is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed.

The choice of reducing agent and reaction conditions can be crucial to avoid side reactions, such as the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with reaction intermediates. wikipedia.org

Interactive Table: Reduction of this compound

| Reagent(s) | Product | Description |

| H₂, Pd/C | (3-(2,2-Difluoroethoxy)phenyl)methanamine | Catalytic hydrogenation of the nitrile to a primary amine. |

| LiAlH₄, then H₂O | (3-(2,2-Difluoroethoxy)phenyl)methanamine | Reduction of the nitrile to a primary amine using a metal hydride. |

| NaBH₄, CoCl₂ | (3-(2,2-Difluoroethoxy)phenyl)methanamine | Reduction of the nitrile using a milder reducing agent in the presence of a catalyst. |

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand and form coordination complexes with transition metals. wikipedia.orgacs.org Benzonitrile (B105546) and its derivatives are known to form stable complexes with a variety of metals, including palladium, ruthenium, and copper. wikipedia.orgacs.org These complexes can serve as valuable intermediates in organic synthesis, with the nitrile ligand often being readily displaced by stronger ligands. wikipedia.org

The electronic properties of the substituent on the benzonitrile can influence the strength of the metal-ligand bond. The electron-withdrawing difluoroethoxy group in this compound is expected to decrease the electron density on the nitrogen atom, potentially affecting its coordination behavior.

Reactions at the Difluoroethoxy Moiety

The difluoroethoxy group (–OCHF₂) is generally considered to be a stable moiety due to the high strength of the carbon-fluorine bonds.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the difluoroethoxy group relatively inert to many chemical transformations. rsc.org This stability is a key reason for the incorporation of fluorinated groups into pharmaceuticals and agrochemicals. Cleavage of the C-F bond typically requires harsh reaction conditions or specialized reagents. rsc.orgnih.gov

Ether Cleavage Reactions

The cleavage of the ether bond in this compound, which involves the breaking of the C(aryl)-O or O-C(alkyl) bond, is a reaction of significant interest. Aryl ethers are generally stable, but their cleavage can be effected under specific conditions, typically involving strong acids or Lewis acids. nih.govgvsu.edu

One of the most common reagents for cleaving aryl alkyl ethers is boron tribromide (BBr₃). nih.govufp.ptnih.govsci-hub.se The reaction mechanism is thought to initiate with the formation of an adduct between the Lewis acidic BBr₃ and the ether oxygen. For aryl methyl ethers, recent computational studies suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govgvsu.edunih.gov In the case of this compound, the cleavage would likely proceed via attack of a bromide ion on the difluoroethyl group, leading to the formation of 3-cyanophenol (B46033) and a brominated difluoroethane species. The electron-withdrawing nature of the difluoroethoxy group might influence the reaction rate compared to non-fluorinated analogues.

The cleavage of aryl alkyl ethers can also be achieved with strong protic acids like HBr and HI. nih.govgvsu.edu The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. uci.edu For this compound, this would yield 3-cyanophenol and 1,1-difluoro-2-haloethane. The reaction with HI is generally faster than with HBr. It is important to note that the C(aryl)-O bond is typically not cleaved by this method due to the high energy of the resulting aryl cation. gvsu.edu

| Reagent | Proposed Products | Mechanistic Pathway | Reference |

| BBr₃ | 3-Cyanophenol, BrCHF₂ | Lewis acid-mediated cleavage | ufp.ptnih.govsci-hub.se |

| HBr/HI | 3-Cyanophenol, XCHF₂ (X=Br, I) | Acid-catalyzed nucleophilic substitution | nih.govgvsu.eduuci.edu |

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS)

The benzonitrile ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity and feasibility of these reactions being heavily influenced by the substituents.

Regioselectivity and Electronic Influence of Substituents

The 2,2-difluoroethoxy group, due to the high electronegativity of the fluorine atoms, is an electron-withdrawing group (EWG) through the inductive effect. However, the oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance, making it an ortho, para-director. In contrast, the cyano group is a strong electron-withdrawing group through both induction and resonance, and it is a meta-director. nih.govyoutube.comwikipedia.org

In an electrophilic aromatic substitution (EAS) reaction on this compound, the directing effects of both groups must be considered. The 2,2-difluoroethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para). The cyano group at position 1 deactivates the ring and directs to position 5 (meta). Therefore, the positions most activated for EAS are positions 4 and 6, which are para and ortho to the activating (by resonance) yet deactivating (by induction) difluoroethoxy group and meta to the deactivating cyano group. Position 2 would be sterically hindered by the adjacent difluoroethoxy group. Thus, electrophilic substitution is most likely to occur at the C4 and C6 positions.

| Substituent | Electronic Effect | Directing Influence |

| -CN | Electron-withdrawing (Inductive & Resonance) | Meta |

| -OCHF₂ | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para |

For nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups on the aromatic ring is generally required to facilitate the attack of a nucleophile. youtube.comlibretexts.orglookchem.comscience.govacs.org In this compound, both the cyano and the difluoroethoxy groups are electron-withdrawing, making the ring more susceptible to nucleophilic attack than benzene (B151609) itself. NAS reactions typically require a good leaving group, such as a halide, on the ring. If a leaving group were present, for instance at the C2, C4, or C6 positions, NAS could potentially occur, especially under forcing conditions with strong nucleophiles like alkoxides or amines. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. lookchem.com

Radical Reactions and Bond Activation

The presence of the benzonitrile and the fluorinated ether moieties suggests potential for radical-mediated transformations. Benzonitrile itself can undergo reactions with radical cations in environments like interstellar clouds. nih.gov The benzonitrile radical anion has also been studied, with its protonation rate being determined. youtube.com

Radical halogenation, particularly bromination, at the benzylic position is a common reaction for alkylbenzenes. youtube.comyoutube.comyoutube.comrsc.org For this compound, the carbon atom adjacent to the ether oxygen (the α-carbon of the ethoxy group) could be a potential site for radical attack, although the presence of two fluorine atoms would significantly influence the stability of the resulting radical and the reaction pathway. Radical reactions are often initiated by light or radical initiators like AIBN. sci-hub.seyoutube.com

C-C and C-X Bond Activation Studies (X = heteroatom)

The activation of C-O bonds in aryl ethers is a challenging but increasingly important transformation in organic synthesis, often accomplished using transition metal catalysts, particularly nickel and palladium. nih.govyoutube.com For aryl ethers with electron-withdrawing groups, palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki-Miyaura coupling) or amines (Buchwald-Hartwig amination) can lead to the formation of new C-C or C-N bonds, respectively, through the cleavage of the C-O bond. youtube.com Given the electron-withdrawing nature of the substituents in this compound, it is plausible that under the appropriate catalytic conditions, the C(aryl)-O bond could be activated and participate in such cross-coupling reactions.

The development of nickel catalysts has also enabled the cross-coupling of aryl ethers with various nucleophiles. nih.gov These reactions often proceed through different mechanistic pathways than their palladium-catalyzed counterparts, and the choice of ligand is crucial for success. nih.gov

| Reaction Type | Catalyst System (Example) | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Palladium/Ligand | 3-(Aryl)benzonitrile | youtube.com |

| Buchwald-Hartwig Amination | Palladium/Ligand | 3-(Amino)benzonitrile | youtube.com |

| Nickel-Catalyzed Cross-Coupling | Nickel/Ligand | 3-(Aryl/Alkyl)benzonitrile | nih.gov |

Advanced Applications in Organic Synthesis and Molecular Design

3-(2,2-Difluoroethoxy)benzonitrile as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring distinct reactive sites, positions it as a valuable starting material for the synthesis of more intricate molecules. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. The aromatic ring itself is amenable to electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Introduction of Fluorinated Motifs into Advanced Scaffolds

The 2,2-difluoroethoxy group is a key pharmacophore that can significantly influence the physicochemical properties of a molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate acidity or basicity of nearby functional groups. The use of this compound provides a direct route to incorporate this valuable motif into advanced molecular scaffolds, which is a critical strategy in the design of new pharmaceutical agents and agrochemicals.

Development of Novel Fluorinated Heterocycles and Carbocycles

The development of new synthetic routes to fluorinated heterocycles is a major focus in medicinal chemistry, as these structures are prevalent in a vast number of approved drugs. The nitrile functionality of this compound serves as a powerful linchpin for the construction of various nitrogen-containing heterocycles. For instance, it can react with other bifunctional molecules to yield pyridines, pyrimidines, triazines, and other ring systems, all bearing the influential difluoroethoxy tail. Similarly, the benzene (B151609) ring can be a foundation for building fused carbocyclic and heterocyclic systems through annulation reactions.

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The multiple reactive handles on this compound make it an ideal starting point for DOS strategies. By systematically varying the reaction partners and conditions applied to the nitrile and aromatic ring, a wide array of derivatives with distinct three-dimensional shapes and functionalities can be generated from a single, readily accessible precursor. This approach accelerates the exploration of chemical space to identify molecules with desired biological activities.

Design of Molecular Probes and Ligands for Chemical Biology Research

Molecular probes and ligands are essential tools for studying biological processes at the molecular level. The design of these tools often requires the incorporation of specific functionalities for detection (e.g., fluorophores) or for interaction with biological targets. The benzonitrile (B105546) scaffold of this compound can be elaborated to create tailored ligands for specific proteins or enzymes. The difluoroethoxy group can play a crucial role in modulating the binding affinity and selectivity of these probes. Furthermore, the nitrile group can be a precursor to functionalities that allow for the attachment of reporter groups, enabling their use in sophisticated chemical biology experiments.

Applications in Materials Chemistry Precursors

The unique electronic properties conferred by the fluorine atoms and the nitrile group also make this compound a candidate for applications in materials science. The polarity and stability of the C-F bonds can influence the bulk properties of materials, such as thermal stability, dielectric constant, and liquid crystalline behavior. This compound could serve as a precursor for the synthesis of novel liquid crystals, polymers, and other organic materials where the precise tuning of electronic and physical properties is critical. For example, benzonitrile derivatives have been investigated for their use in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).

In Vitro Biochemical Interactions and Molecular Recognition Studies Academic Research

Investigation of Ligand-Receptor Interactions (focused on molecular mechanisms)

Research into the specific ligand-receptor interactions of 3-(2,2-Difluoroethoxy)benzonitrile is still an emerging area. However, its structural motifs, particularly the benzonitrile (B105546) group, are recognized as key pharmacophores in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, which are crucial for molecular recognition at a receptor's binding site. The difluoroethoxy group can influence the compound's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for specific receptors. The fluorine atoms can form weak hydrogen bonds and alter the local electrostatic environment, which can be pivotal in fine-tuning interactions with receptor amino acid residues.

Enzymatic Transformations and Inhibitory Studies (in vitro, mechanistic focus)

The in vitro metabolism and enzymatic inhibition profile of this compound are of significant interest for understanding its potential biological activity. The nitrile moiety can be subject to enzymatic hydrolysis by nitrilases to form the corresponding carboxylic acid, or it can be reduced. The difluoroethoxy group is generally more resistant to metabolic degradation than a non-fluorinated analogue, a property often exploited in medicinal chemistry to improve metabolic stability. Studies on the inhibitory potential of this compound against specific enzymes, such as cytochrome P450 isozymes, would provide valuable insights into its potential for drug-drug interactions. Mechanistic studies would focus on identifying the specific enzymes involved, the kinetics of the transformations, and the nature of any inhibition (e.g., competitive, non-competitive).

Protein-Ligand Binding Affinity Characterization (biophysical methods)

Characterizing the binding affinity of this compound to target proteins is essential for quantifying its biological potency. Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be employed to determine key thermodynamic and kinetic parameters of the binding event. For instance, ITC could provide a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) changes. SPR would yield data on the association (ka) and dissociation (kd) rate constants, from which the Kd can also be derived.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such studies:

| Target Protein | Biophysical Method | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| Hypothetical Kinase A | ITC | 50 nM | -8.5 | 10.2 |

| Hypothetical Protease B | SPR | 120 nM | N/A | N/A |

| Hypothetical Receptor C | MST | 75 nM | N/A | N/A |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Interaction with Biological Macromolecules (e.g., DNA, RNA, lipids, without therapeutic claims)

Beyond specific protein targets, the interaction of this compound with other biological macromolecules is a relevant area of investigation. Its planar aromatic ring suggests a potential for intercalation between the base pairs of DNA, an interaction that could be explored using techniques like UV-Visible spectroscopy, fluorescence quenching assays, or circular dichroism. Interactions with RNA, particularly with specific functional structures like riboswitches or viral RNA elements, could also be investigated. Furthermore, its lipophilicity, influenced by the difluoroethoxy group, will govern its interactions with lipid membranes, which can be studied using model systems like liposomes or supported lipid bilayers.

Structural Basis of Molecular Recognition (crystallographic or computational approaches)

Understanding the three-dimensional structural basis of how this compound recognizes its biological targets is paramount for rational drug design. X-ray crystallography of the compound in complex with a target protein would provide an atomic-level snapshot of the binding mode. This would reveal the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and the conformation adopted by the ligand. In the absence of crystallographic data, computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and assess the stability of the ligand-protein complex. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,2-Difluoroethoxy)benzonitrile, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves halogenation, etherification, or nucleophilic substitution. For example, Wittig-type olefination with potassium 2-bromo-2,2-difluoroacetate and triphenylphosphine can introduce the difluoroethoxy group, as seen in analogous compounds . Multi-step protocols may use copper catalysts for coupling reactions, followed by purification via column chromatography or recrystallization . Characterization involves NMR (¹H, ¹³C) and mass spectrometry to confirm intermediates and final product purity .

Q. How can NMR spectroscopy distinguish structural isomers or confirm regiochemistry in this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for resolving regiochemistry. For instance, the difluoroethoxy group’s splitting patterns (e.g., CF₂ coupling constants) and aromatic proton shifts can differentiate isomers. In CDCl₃, fluorine-proton coupling (²J/³J) and integration ratios help assign substituent positions. Reference spectra of similar fluorinated benzonitriles (e.g., 4-(2,2-difluorovinyl)benzonitrile) provide benchmarks .

Q. What are the key reactivity patterns of the difluoroethoxy group in benzonitrile derivatives under acidic or basic conditions?

- Methodological Answer : The difluoroethoxy group exhibits stability under mild conditions but may undergo hydrolysis in strong acids/bases. For example, nucleophilic substitution with amines or thiols requires polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃. Oxidation/reduction studies on analogous compounds (e.g., 5-Fluoro-2-methylbenzonitrile) suggest potential transformations to carboxylic acids or amines .

Advanced Research Questions

Q. How can multi-step synthesis protocols for this compound be optimized to address low yields or impurity profiles?

- Methodological Answer : Optimization includes adjusting reaction stoichiometry (e.g., excess difluoroethylating agents), temperature control to manage exothermic steps, and catalytic systems (e.g., CuI for coupling reactions). Purification via silica gel chromatography with gradient elution (hexane/EtOAc) improves purity. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress .

Q. What strategies resolve contradictions in spectroscopic data during characterization of fluorinated benzonitriles?

- Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents or diastereomers. Advanced techniques include 2D NMR (COSY, HSQC) to assign ambiguous peaks and high-resolution MS (HRMS-ESI) for exact mass confirmation. Computational tools (e.g., DFT simulations) predict chemical shifts and validate assignments .

Q. What in silico methods predict the biological activity of this compound, and how do structural modifications alter target binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with enzymes/receptors (e.g., cytochrome P450). QSAR studies on halogenated benzonitriles correlate electronic effects (Hammett σ constants) with bioactivity. The difluoroethoxy group’s electronegativity may enhance binding affinity, as observed in related enzyme inhibitors .

Q. How does the difluoroethoxy substituent influence the electronic properties of benzonitrile in materials science applications?

- Methodological Answer : Cyclic voltammetry and DFT calculations evaluate electron-withdrawing effects. The -CF₂O- group lowers LUMO energy, enhancing electron transport in organic semiconductors. Comparative studies with non-fluorinated analogs (e.g., methoxybenzonitriles) quantify conductivity changes via four-point probe measurements .

Safety and Compliance

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill containment requires neutralization with sodium bicarbonate and adsorption via diatomaceous earth. Compliance with EPA/ECHA guidelines ensures proper waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。